amine hydrobromide; 95% CAS No. 1215320-86-7](/img/structure/B6351889.png)
[2-(1H-Indol-3-yl)ethyl](2-nitrobenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1215320-86-7 . It has a linear formula of C17 H17 N3 O2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI Code: 1S/C17H17N3O2.BrH/c21-20(22)17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-19H,9-11H2;1H . The molecular weight of the compound is 376.25 .Wissenschaftliche Forschungsanwendungen
The compound 2-(1H-Indol-3-yl)ethylamine hydrobromide is a specialized chemical structure that could potentially have various applications in scientific research. While direct studies specifically addressing this compound were not found, its structural components suggest relevance in fields such as organic synthesis, pharmacological research, and materials science. Below, we explore related research areas and applications based on the compound's functional groups and analogs.
Organic Synthesis and Protecting Groups
The presence of the 2-nitrobenzyl group in compounds is notable for its role in photosensitive protecting groups. Such groups are pivotal in synthetic chemistry for the temporary modification of reactive or functional groups to prevent unwanted reactions during synthesis processes. Photosensitive protecting groups, including 2-nitrobenzyl, are particularly useful because they can be removed by light irradiation, offering precise control over the deprotection step. This characteristic is beneficial for the synthesis of complex organic molecules, including pharmaceuticals and polymers, where selective activation or deactivation of functional groups is required (Amit, Zehavi, & Patchornik, 1974).
Pharmacological Research
Indole-based structures are foundational in medicinal chemistry, contributing to the development of drugs with various therapeutic applications. The indole moiety, a common scaffold in natural products and synthetic drugs, is known for its involvement in interactions with biological targets, including enzymes, receptors, and ion channels. Research into indole derivatives has led to the discovery and development of compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The study and modification of indole-based compounds continue to be a rich area for discovering novel therapeutic agents (Taber & Tirunahari, 2011).
Materials Science
Nitrobenzyl-based compounds have applications in materials science, particularly in the development of photoresponsive materials. These materials can change their physical or chemical properties upon exposure to light, making them useful for a variety of applications, including photolithography, data storage, and the creation of smart materials with tunable properties. The ability to undergo structural changes upon light irradiation makes nitrobenzyl derivatives valuable for designing novel materials with specific, on-demand functionalities.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-20(22)17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-19H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACOHJITNGIEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
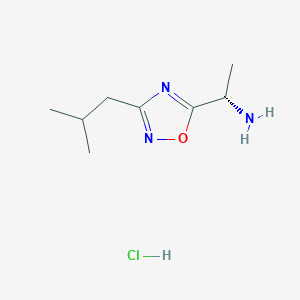
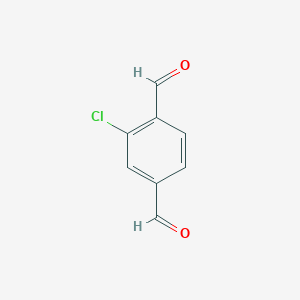
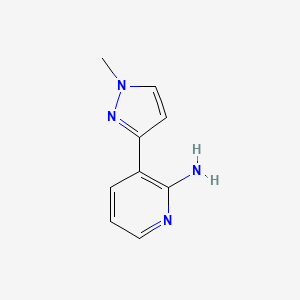
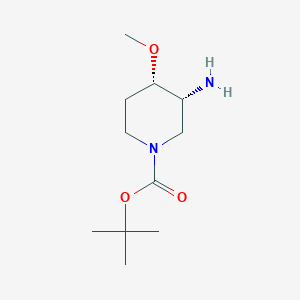
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
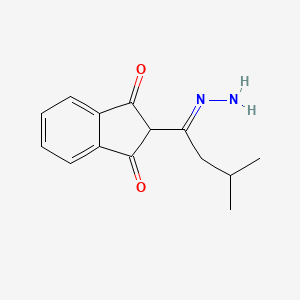
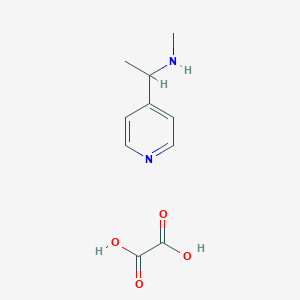



![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)